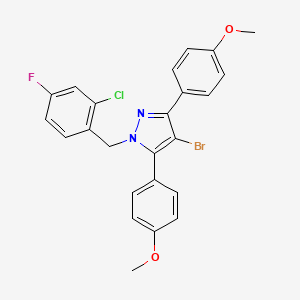![molecular formula C13H11N5O4 B14924455 5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid](/img/structure/B14924455.png)
5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, contributes to its potential as a pharmacologically active agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Solvents like methanol and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives: Known for their antiproliferative effects on cancer cell lines.
Pyrazolo[5,1-c]-1,2,4-triazines: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Thieno[2,3-b]pyridines: Used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid is unique due to its specific structural features and the combination of pyrazole and pyrimidine rings
Properties
Molecular Formula |
C13H11N5O4 |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
5-(2-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid |
InChI |
InChI=1S/C13H11N5O4/c1-2-17-9(3-4-14-17)8-5-10(13(21)22)18-11(16-8)7(6-15-18)12(19)20/h3-6H,2H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
IMCHFGIPOLNRAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC3=C(C=NN3C(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-1-{1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14924377.png)
![2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14924381.png)
![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924389.png)

![N-(3,4-difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924393.png)
![5-(difluoromethyl)-7-methyl-1-(1-phenylethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14924395.png)
![N-(3-chloro-2-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924408.png)
![1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14924411.png)
![6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924427.png)
![methyl 5-({4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B14924432.png)
![N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(3-methyl-1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B14924438.png)
![5-(difluoromethyl)-1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14924446.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14924453.png)
